methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Overview
Description
Methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzylamine and 4-methylphenylsulfonyl chloride. These intermediates are then reacted with glycine and methyl 2-aminobenzoate under specific conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions including:
Oxidation: The aromatic rings and the sulfonyl group can be targets for oxidation reactions.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate might be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate:
4-Fluorobenzylamine: An intermediate used in the synthesis of various pharmaceuticals.
4-Methylphenylsulfonyl chloride: A reagent used in the preparation of sulfonyl compounds.
Uniqueness
Methyl 2-({N-(4-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is unique due to its combination of functional groups and aromatic rings
Properties
IUPAC Name |
methyl 2-[[2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-17-7-13-20(14-8-17)33(30,31)27(15-18-9-11-19(25)12-10-18)16-23(28)26-22-6-4-3-5-21(22)24(29)32-2/h3-14H,15-16H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAOVSHUXIOJBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.